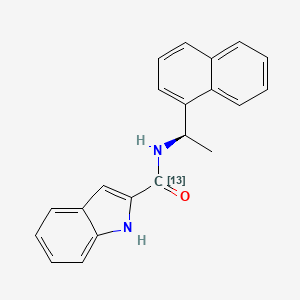![molecular formula C33H24N4O2 B565316 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid CAS No. 1797134-81-6](/img/structure/B565316.png)
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid (4-TPA) is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 4-TPA is a derivative of benzoic acid and is composed of two benzene rings and a trityltetrazol-5-ylphenyl group. This compound has been studied for its ability to act as an inhibitor of various enzymes, and its potential to be used in various biomedical applications.
科学研究应用
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been studied for its potential applications in various scientific research fields. It has been found to act as an inhibitor of various enzymes, including cyclooxygenase-2, phospholipase A2, and 5-lipoxygenase. In addition, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been used as a reagent in the synthesis of various compounds, such as 4-hydroxy-3-methoxybenzoic acid and 4-hydroxybenzoic acid. Furthermore, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been studied for its potential applications in drug delivery systems, as well as its ability to act as a fluorescent probe for the detection of various compounds.
作用机制
The exact mechanism of action of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. In addition, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been shown to interact with various proteins, thereby affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid are not yet fully understood. However, it has been found to have various effects on the body, including anti-inflammatory and anti-cancer properties. In addition, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been shown to have antioxidant and antiproliferative effects, as well as the ability to modulate the expression of various genes.
实验室实验的优点和局限性
The major advantage of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is its ability to act as an inhibitor of various enzymes, which makes it useful for a variety of laboratory experiments. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is important to note that 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is highly toxic and should be handled with caution.
未来方向
Despite its potential applications, there is still much to be studied about 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug delivery systems and its ability to act as a fluorescent probe. Additionally, research is needed to explore the potential of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid as a therapeutic agent for various diseases. Finally, research is needed to explore the potential of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid as a tool for the detection of various compounds.
合成方法
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid can be synthesized from a variety of starting materials, including benzoic acid, trityltetrazol-5-ylphenyl, and a variety of solvents. The reaction typically proceeds via a nucleophilic aromatic substitution reaction, wherein the trityltetrazol-5-ylphenyl group is substituted for the benzoic acid group. This reaction is typically carried out at temperatures ranging from 0 to 100°C, and can be completed in a few hours.
属性
IUPAC Name |
4-[2-(2-trityltetrazol-5-yl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N4O2/c38-32(39)25-22-20-24(21-23-25)29-18-10-11-19-30(29)31-34-36-37(35-31)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23H,(H,38,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXRLUDAOCEHAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


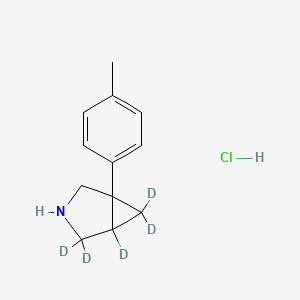

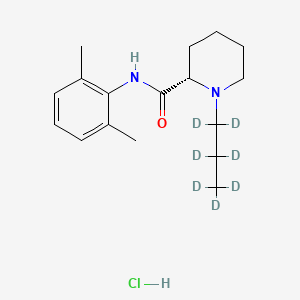
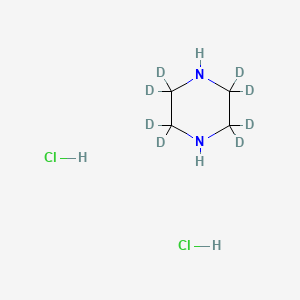
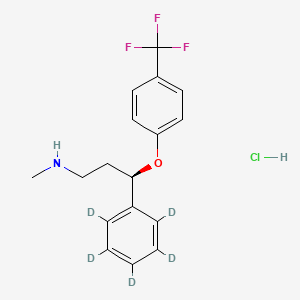

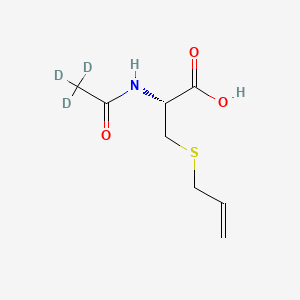

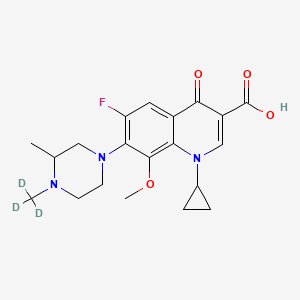


![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)
